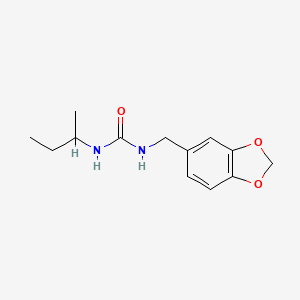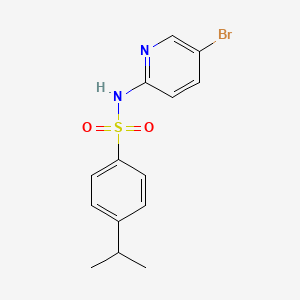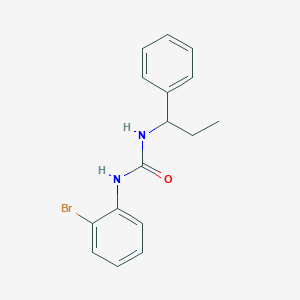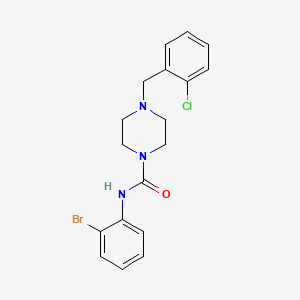![molecular formula C16H17BrN2O2 B4286202 N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B4286202.png)
N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea
Overview
Description
N-(2-bromophenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BMEU and is a member of the family of urea-based compounds. BMEU is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme responsible for regulating insulin signaling and glucose homeostasis.
Mechanism of Action
BMEU inhibits PTP1B by binding to its active site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This results in increased insulin signaling and glucose uptake in cells. BMEU has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
BMEU has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It also has anti-inflammatory and anti-cancer properties. BMEU has been shown to activate the AMPK pathway, which leads to increased fatty acid oxidation and glucose uptake in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using BMEU in lab experiments is its high potency and specificity for PTP1B inhibition. BMEU has also been shown to have good bioavailability and pharmacokinetic properties. However, one limitation is that BMEU is relatively insoluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for BMEU research. One area of interest is the development of BMEU analogs with improved pharmacokinetic properties and solubility. Another area of interest is the investigation of BMEU's potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease. Additionally, further studies are needed to fully understand the mechanisms of BMEU's anti-inflammatory and anti-cancer properties.
Scientific Research Applications
BMEU has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by BMEU leads to increased insulin sensitivity and glucose uptake in cells. Studies have shown that BMEU can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. BMEU has also been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
1-(2-bromophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-21-15-9-5-2-6-12(15)10-11-18-16(20)19-14-8-4-3-7-13(14)17/h2-9H,10-11H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRGJMKSZDWQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-dibromo-N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4286123.png)
![6-methyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4286129.png)

![N-(2-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286165.png)



![N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)




![N-(4-{[(sec-butylamino)carbonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B4286223.png)
![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)